A Comprehensive Technical Guide to the Solvothermal Synthesis of MOF-74(Mg)
A Comprehensive Technical Guide to the Solvothermal Synthesis of MOF-74(Mg)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the solvothermal synthesis of Magnesium-based Metal-Organic Framework-74, commonly known as MOF-74(Mg) or Mg-CPO-27. This material has garnered significant attention due to its high density of open metal sites, exceptional porosity, and remarkable carbon dioxide adsorption capacity. These properties make it a promising candidate for applications in gas storage and separation, catalysis, and as a potential vehicle for drug delivery. This document outlines detailed experimental protocols, presents key quantitative data from various synthetic approaches, and includes visualizations to elucidate the synthesis workflow.
Core Concepts and Synthesis Overview
The solvothermal synthesis of MOF-74(Mg) involves the reaction of a magnesium salt with the organic linker 2,5-dihydroxyterephthalic acid (H₄DOBDC) in a suitable solvent system under elevated temperature and pressure. The choice of precursors, solvent composition, temperature, and reaction time are critical parameters that influence the crystallinity, morphology, and porosity of the final product.
The fundamental reaction involves the coordination of magnesium ions (Mg²⁺) with the carboxylate and hydroxyl groups of the deprotonated H₄DOBDC linker, forming a robust three-dimensional framework with one-dimensional hexagonal channels.
Key Components:
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Metal Source: Typically magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) or magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O).
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Organic Linker: 2,5-dihydroxyterephthalic acid (H₄DOBDC).
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Solvent System: Commonly a mixture of N,N-dimethylformamide (DMF), ethanol (EtOH), and deionized water (H₂O). The ratios of these solvents are a key factor in controlling crystal growth and morphology.
Experimental Protocols
Below are detailed methodologies for the solvothermal synthesis of MOF-74(Mg), compiled from established research.
Protocol 1: Standard Solvothermal Synthesis
This protocol is a widely adopted method for producing crystalline MOF-74(Mg) powder.
Materials:
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Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
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2,5-dihydroxyterephthalic acid (H₄DOBDC)
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N,N-dimethylformamide (DMF)
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Ethanol (EtOH)
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Deionized water (H₂O)
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Methanol (MeOH)
Procedure:
-
Precursor Solution Preparation:
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Dissolve 0.475 g of magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) and 0.111 g of 2,5-dihydroxyterephthalic acid (H₄DOBDC) in 50 mL of a solvent mixture of DMF, ethanol, and deionized water with a volume ratio of 15:1:1.[1]
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For a different precursor, dissolve 0.712 g of Mg(NO₃)₂·6H₂O (1.95 mmol) and 0.167 g of H₄DOBDC (0.83 mmol) in a mixed solution of 67.5 mL DMF, 4.5 mL deionized water, and 4.5 mL ethanol.[2][3] Sonicate the solution for 30 minutes to ensure complete dissolution.[2][3]
-
-
Solvothermal Reaction:
-
Product Isolation and Washing:
-
After the reaction, cool the autoclave to room temperature.
-
Collect the resulting yellow microcrystalline product by decanting the mother liquor.
-
Wash the product with fresh DMF three times.
-
-
Activation:
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Immerse the washed product in methanol. Replace the methanol every two days for a total of three exchanges to remove residual DMF and unreacted precursors from the pores.
-
After solvent exchange, dry the product under vacuum at a temperature ranging from 120 °C to 200 °C overnight to fully activate the material.[4]
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Protocol 2: Morphological Control with Additives
This protocol introduces an additive to control the crystal morphology and particle size.
Materials:
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
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Sodium Acetate (NaAc)
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N,N-dimethylformamide (DMF)
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Ethanol (EtOH)
-
Deionized water (H₂O)
-
Methanol (MeOH)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve 0.674 g of H₄DOBDC (3.4 mmol) and 2.8 g of Mg(NO₃)₂·6H₂O (10.9 mmol) in 300 mL of a DMF/EtOH/H₂O mixed solution with a volume ratio of 15:1:1.[5]
-
Stir the solution until all solids are dissolved.
-
Add a desired amount of sodium acetate (NaAc) to the mixture. The amount of NaAc can be varied to control the final particle size and morphology.[5]
-
-
Solvothermal Reaction:
-
Transfer the reaction mixture to a crystallization kettle and heat in an oven at 125 °C for 20 hours.[5]
-
-
Product Isolation and Activation:
-
Follow the same isolation, washing, and activation steps as described in Protocol 1. The introduction of NaAc has been shown to change the crystal morphology from cauliflower-like to rod-shaped particles.[5]
-
Quantitative Data Summary
The following tables summarize key quantitative data for MOF-74(Mg) synthesized under different conditions.
Table 1: Synthesis Parameters and Resulting Properties
| Parameter | Value | Reference |
| Precursors | ||
| Metal Salt | Mg(NO₃)₂·6H₂O | [1][2][3][5] |
| Mg(CH₃COO)₂·4H₂O | [4][6] | |
| Linker | H₄DOBDC | [1][2][3][5][6] |
| Solvent System (v/v/v) | ||
| DMF:EtOH:H₂O | 15:1:1 | [1][2][3][5] |
| DMF:EtOH:H₂O | 12:4:4 | [7] |
| Reaction Conditions | ||
| Temperature | 125 °C | [1][5][7] |
| Time | 20-24 hours | [1][2][3][5] |
| 2.5 - 6 hours | [7] |
Table 2: Physicochemical Properties of Synthesized MOF-74(Mg)
| Property | Value | Synthesis Conditions/Notes | Reference |
| BET Surface Area | 657.75 m²/g | [1] | |
| 924.19 m²/g | Amino-functionalized | [2] | |
| 965 m²/g | Film on functionalized silicon | [8] | |
| 1310 m²/g | Mixed-metal (Mg, Co) | [9] | |
| Pore Volume | 0.46 cm³/g | Amino-functionalized | [2] |
| Pore Size | ~0.77 nm (median) | [1] | |
| ~1.1 nm (diameter) | [6][10] | ||
| Crystal Morphology | Needle-shaped, aggregated into cauliflower morphology | Standard synthesis | [1] |
| Rod-shaped nanoparticles (~400 nm) | With NaAc additive | [5] | |
| CO₂ Adsorption Capacity | 3.63 mmol/g | At 30 °C and 0.1 bar CO₂ | [5] |
| 3.9 mmol/g | Amino-functionalized, at 303 K | [2][3] |
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the solvothermal synthesis of MOF-74(Mg).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amino-modified Mg-MOF-74: Synthesis, characterization and CO2 adsorption performance [eeer.org]
- 3. eeer.org [eeer.org]
- 4. mdpi.com [mdpi.com]
- 5. Controlled Synthesis of Mg-MOF-74 and Its CO2 Adsorption in Flue Gas [mdpi.com]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Vapor-assisted synthesis of the MOF-74 metal–organic framework family from zinc, cobalt, and magnesium oxides - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01785K [pubs.rsc.org]
